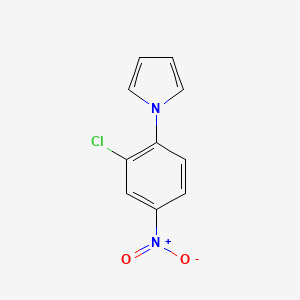
1-(2-chloro-4-nitrophenyl)-1H-pyrrole
概要
説明
1-(2-chloro-4-nitrophenyl)-1H-pyrrole is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound has a similar structure to 2-chloro-4-nitrophenol1, which is used as a building block for dyes, plastics, and explosives2.
Synthesis Analysis
The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is not explicitly mentioned in the available resources. However, related compounds such as 2-chloro-4-nitrophenyl isothiocyanate are used in organic synthesis3.Molecular Structure Analysis
The molecular structure of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is not directly available. However, the compound likely contains a pyrrole ring attached to a 2-chloro-4-nitrophenyl group4.Chemical Reactions Analysis
Specific chemical reactions involving 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are not detailed in the available resources. However, related compounds such as 2-chloro-4-nitrophenol have been studied for their reactivity5.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are not directly available. However, related compounds such as 2-chloro-4-nitrophenol exist as a solid particle, which is not soluble in water or volatile7.科学的研究の応用
Electrochromic Devices
1-(2-chloro-4-nitrophenyl)-1H-pyrrole and its derivatives have been used in the development of electrochromic devices. A study synthesized isomers containing this compound, which were polymerized to produce soluble polymers suitable for electrochromic applications. The polymers displayed significant switching ability, making them suitable materials for electrochromic devices (Variş et al., 2006).
Nonlinear Optical Materials
This compound has also been involved in the synthesis of organic nonlinear optical materials. New organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole were synthesized, exhibiting large macroscopic nonlinearity. Such materials are crucial for applications in photonics and optoelectronics (Kwon et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole have been synthesized for potential therapeutic applications. For instance, the compound was used in the synthesis of 1-phenyl-1H-pyrrole derivatives with potential medicinal properties (Pifferi et al., 2001).
Anion Sensors
This compound has been used in creating anion sensors. For example, a calix[4]pyrrole–4-nitrophenolate-based sensor was developed for detecting halide anions. The sensor's ability to change color upon anion binding makes it a useful tool in chemical sensing applications (Gale et al., 1999).
Chemical Reactivity Studies
Derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole have been involved in studies exploring chemical reactivity. These studies provide insights into the molecule's stability and reactive properties, which are valuable for various chemical applications (Singh et al., 2015).
Safety And Hazards
The safety and hazards of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are not directly available. However, related compounds such as 2-chloro-4-nitrophenyl isocyanate are considered hazardous and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction8.
将来の方向性
The future directions of research on 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are not directly available. However, the degradation mechanism of related compounds such as 2-chloro-4-nitrophenyl alpha-maltotrioside by human salivary alpha-amylase has been investigated9, suggesting potential avenues for future research.
Please note that the information provided is based on the closest related compounds due to the limited availability of data on 1-(2-chloro-4-nitrophenyl)-1H-pyrrole. For more accurate information, further research and experimental data would be required.
特性
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSDSHINPCDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-nitrophenyl)-1H-pyrrole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

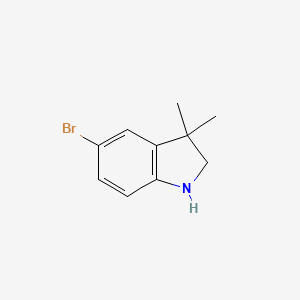

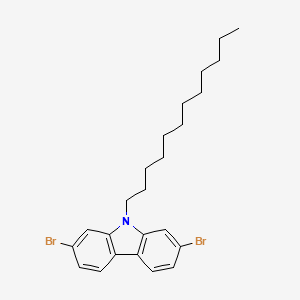


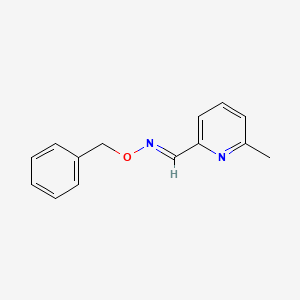

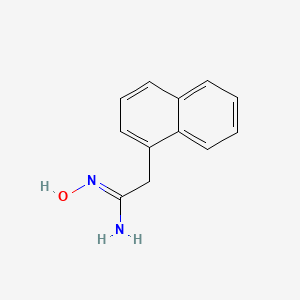
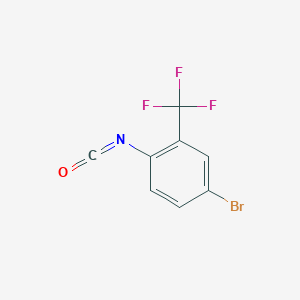
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)
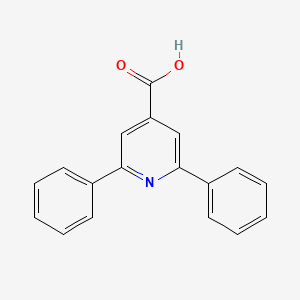
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)